molecular formula C16H14N2O2 B1672008 Inz-1 CAS No. 897776-15-7

Inz-1

Cat. No.: B1672008
CAS No.: 897776-15-7
M. Wt: 266.29 g/mol
InChI Key: RBYOCUDWQCQSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Inz-1 primarily targets the Mitochondrial Cytochrome bc1 and ENPP1 . The mitochondrial cytochrome bc1 plays a crucial role in the electron transport chain of mitochondria, which is essential for energy production in cells . ENPP1, on the other hand, is a critical enzyme involved in the regulation of mineralization and neointimal proliferation .

Mode of Action

This compound acts as an inhibitor of the mitochondrial cytochrome bc1 . It binds to the Qo pocket of cytochrome bc1 reductase, and its differential interactions with fungal L275 and human F275 residues may be key to its fungal selectivity .

As for ENPP1, this compound acts as an enzyme replacement therapy. It is designed to circulate throughout the body and cleave extracellular ATP into PPi and AMP, a precursor of adenosine .

Biochemical Pathways

This compound affects the electron transport chain in mitochondria by inhibiting the mitochondrial cytochrome bc1 . This inhibition disrupts the normal flow of electrons within the chain, affecting the production of ATP, the main energy currency of the cell .

In the case of ENPP1, this compound increases the levels of inorganic pyrophosphate (PPi) and adenosine, both of which play significant roles in regulating mineralization and neointimal proliferation .

Pharmacokinetics

It’s important to note that these properties play a crucial role in drug discovery and chemical safety assessment .

Result of Action

This compound has been shown to have significant molecular and cellular effects. It inhibits the growth of certain yeast strains and reverses Fluconazole resistance in the fungus Candida albicans . In addition, it has been found to induce ribosomal stress and prevent neointimal proliferation in ENPP1 deficient mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is currently being tested in clinical trials for the treatment of ENPP1 Deficiency and ABCC6 Deficiency . The results of these trials could provide valuable insights into how different physiological and pathological conditions affect the action of this compound.

Biochemical Analysis

Biochemical Properties

Inz-1 is a potent and selective inhibitor of yeast mitochondrial cytochrome bc1, which plays a crucial role in the electron transport chain . This inhibition can reverse resistance to triazole antifungals in the pathogenic fungus Candida albicans . The interaction between this compound and cytochrome bc1 is highly specific, making it a valuable tool for studying mitochondrial function and antifungal resistance mechanisms.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In yeast cells, this compound inhibits mitochondrial cytochrome bc1, leading to disruptions in the electron transport chain and subsequent cellular respiration This inhibition can result in reduced ATP production and increased oxidative stress

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cytochrome bc1 complex in the mitochondrial electron transport chain . This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, disrupting the proton gradient and ATP synthesis. Additionally, this compound may interact with other mitochondrial proteins, further affecting mitochondrial function and cellular energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is maintained under specific storage conditions (2-8°C), and it is soluble in DMSO at a concentration of 25 mg/mL . Over time, the degradation of this compound can lead to reduced efficacy in inhibiting cytochrome bc1. Long-term studies in vitro and in vivo are needed to fully understand the temporal effects of this compound on cellular function and mitochondrial activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits cytochrome bc1 without causing significant toxicity . At higher doses, this compound may induce toxic effects, including mitochondrial dysfunction and oxidative stress. Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial function and energy metabolism. By inhibiting cytochrome bc1, this compound disrupts the electron transport chain, leading to alterations in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its solubility and interactions with cellular transporters . This compound is soluble in DMSO, which facilitates its uptake by cells. Once inside the cell, this compound may interact with mitochondrial transporters and binding proteins, affecting its localization and accumulation within the mitochondria.

Subcellular Localization

This compound is primarily localized within the mitochondria, where it exerts its inhibitory effects on the cytochrome bc1 complex The subcellular localization of this compound is crucial for its function, as it needs to reach the mitochondrial inner membrane to inhibit the electron transport chain

Preparation Methods

The synthesis of Inz-1 typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Inz-1 undergoes various chemical reactions, including:

Scientific Research Applications

Inz-1 has several scientific research applications:

Comparison with Similar Compounds

Inz-1 can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

methyl 2-(3-phenylindazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYOCUDWQCQSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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